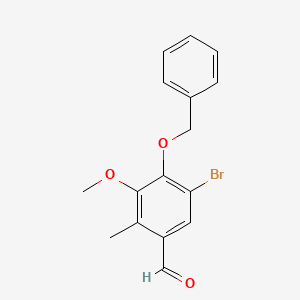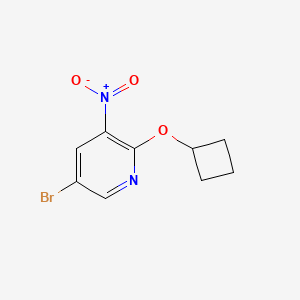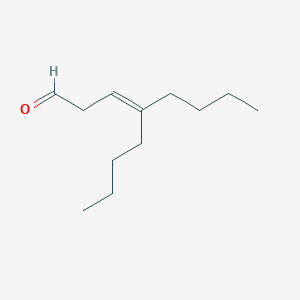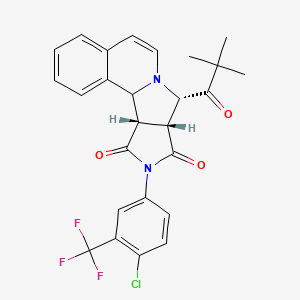
4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzaldehyde, featuring a benzyloxy group, a bromine atom, a methoxy group, and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzaldehyde typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a strong base like sodium hydride (NaH).
Benzyloxylation: The benzyloxy group can be added through a Williamson ether synthesis, where benzyl chloride (C6H5CH2Cl) reacts with the phenol derivative in the presence of a base like potassium carbonate (K2CO3).
Formylation: The formyl group (CHO) can be introduced using a Vilsmeier-Haack reaction, where the compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) or thiourea (NH2CSNH2) in ethanol.
Major Products
Oxidation: 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzoic acid.
Reduction: 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzyl alcohol.
Substitution: 4-(Benzyloxy)-5-amino-3-methoxy-2-methylbenzaldehyde.
科学的研究の応用
4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved would require further experimental investigation.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
5-Bromo-2-methoxybenzaldehyde:
Uniqueness
4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzaldehyde is unique due to the combination of functional groups it possesses. This allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
特性
CAS番号 |
919288-52-1 |
|---|---|
分子式 |
C16H15BrO3 |
分子量 |
335.19 g/mol |
IUPAC名 |
5-bromo-3-methoxy-2-methyl-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H15BrO3/c1-11-13(9-18)8-14(17)16(15(11)19-2)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChIキー |
RUULCEJTOUQVBR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1C=O)Br)OCC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone](/img/structure/B12640074.png)


![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)
![4-Pyrimidinecarboxylic acid, 5-chloro-6-[[(2,4,6-trimethoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B12640089.png)



![3-butyl-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640109.png)
![2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B12640121.png)
![1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide, 4,5-dihydro-8-[[2-methoxy-5-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-](/img/structure/B12640134.png)
![3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B12640142.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B12640162.png)
![{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene](/img/structure/B12640163.png)
